(S)-Mapracorat

Description

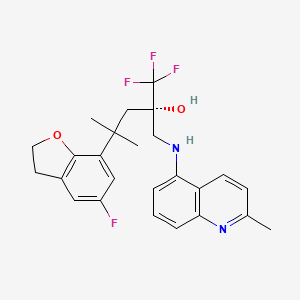

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-1,1,1-trifluoro-4-(5-fluoro-2,3-dihydro-1-benzofuran-7-yl)-4-methyl-2-[[(2-methylquinolin-5-yl)amino]methyl]pentan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26F4N2O2/c1-15-7-8-18-20(5-4-6-21(18)31-15)30-14-24(32,25(27,28)29)13-23(2,3)19-12-17(26)11-16-9-10-33-22(16)19/h4-8,11-12,30,32H,9-10,13-14H2,1-3H3/t24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGFOYBQOIPQFY-DEOSSOPVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=CC=C2)NCC(CC(C)(C)C3=CC(=CC4=C3OCC4)F)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=C(C=C1)C(=CC=C2)NC[C@@](CC(C)(C)C3=CC(=CC4=C3OCC4)F)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26F4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-Mapracorat: A Deep Dive into its Mechanism of Action in Ocular Inflammation

A Technical Whitepaper for Researchers and Drug Development Professionals

(S)-Mapracorat, also known as BOL-303242-X and ZK245186, is a novel non-steroidal selective glucocorticoid receptor agonist (SEGRA) that has demonstrated potent anti-inflammatory effects in preclinical and clinical models of ocular inflammation.[1][2] This document provides a comprehensive overview of its mechanism of action, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Introduction: A New Paradigm in Ocular Steroid Therapy

Traditional glucocorticoids are effective in managing ocular inflammation, but their long-term use is associated with significant side effects such as increased intraocular pressure (IOP), cataract formation, and susceptibility to infections.[1] this compound represents a new class of anti-inflammatory agents designed to dissociate the therapeutic anti-inflammatory effects of glucocorticoids (transrepression) from their adverse effects (transactivation).[3][4] It selectively binds to the human glucocorticoid receptor (GR), initiating a cascade of molecular events that suppress inflammation with a potentially improved safety profile.[1][3]

Core Mechanism of Action: Selective Glucocorticoid Receptor Modulation

This compound's primary mechanism of action is its function as a selective glucocorticoid receptor agonist.[5][6] Upon binding to the GR, it promotes a conformational change that favors protein-protein interactions over direct DNA binding. This preferential action is believed to be the basis for its improved side-effect profile. The anti-inflammatory effects of this compound are mediated through two key pathways:

-

Transrepression: The this compound-GR complex interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappaB (NF-κB) and Activator Protein-1 (AP-1).[4] This leads to a downstream reduction in the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

-

Transactivation: While designed to minimize transactivation, this compound may still induce the expression of certain anti-inflammatory proteins, contributing to its overall therapeutic effect.[1]

A unique aspect of this compound's mechanism is its ability to upregulate RelB, an anti-inflammatory member of the NF-κB family, representing a novel anti-inflammatory pathway distinct from traditional steroids.[5][6]

Signaling Pathways Modulated by this compound

The anti-inflammatory effects of this compound are a result of its influence on complex intracellular signaling networks. The following diagrams illustrate the key pathways involved.

Figure 1: this compound's modulation of the NF-κB signaling pathway.

Figure 2: Inhibition of MAPK signaling pathways by this compound.

Quantitative Analysis of Anti-Inflammatory Effects

The anti-inflammatory potency of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by this compound

| Cell Type | Inflammatory Stimulus | Mediator | This compound IC50 | Dexamethasone IC50 | Reference |

| Human Corneal Epithelial Cells (HCEpiC) | Hyperosmolarity (440 mOsm) | IL-6 | 0.97 nM | 0.38 nM | [4] |

| Human Corneal Epithelial Cells (HCEpiC) | Hyperosmolarity (440 mOsm) | MCP-1 | Not specified | Not specified | [4] |

| Human Conjunctival Fibroblasts (HConF) | LPS or IL-1β | Multiple Cytokines | Low nM range | Low nM range | [7] |

| Human Corneal Epithelial Cells (HCEpiC) | LPS or IL-1β | Multiple Cytokines | Low nM range | Low nM range | [7] |

| Human Optic Nerve Astrocytes (HONA) | LPS or IL-1β | Multiple Cytokines | Low nM range | Low nM range | [7] |

| Human Retinal Endothelial Cells (HREC) | LPS or IL-1β | Multiple Cytokines | Low nM range | Low nM range | [7] |

Table 2: In Vivo Efficacy of this compound in Animal Models of Ocular Inflammation

| Animal Model | Condition | This compound Concentration | Key Findings | Reference |

| Rabbit | Atropine-induced dry eye | Not specified | Maintained tear volume and tear breakup time at baseline levels, comparable to dexamethasone. | [2] |

| Rabbit | Paracentesis-induced inflammation | Not specified | Reduced protein and PGE2 levels, comparable to dexamethasone. | [2] |

| Rabbit | Normotensive | Not specified | Reduced impact on intraocular pressure compared to dexamethasone. | [2][3] |

| Guinea Pig | Ovalbumin-induced allergic conjunctivitis | 0.1%, 0.25%, 0.4% | Dose-dependently reduced clinical signs, eosinophil infiltration, and conjunctival mRNA levels of CCL5 and CCL11, with efficacy comparable to dexamethasone. | [3] |

| Mouse | Desiccating stress-induced dry eye | 0.6% and 1% | Significantly decreased corneal fluorescein staining at day 6. | [8] |

Experimental Protocols

This section outlines the methodologies employed in key studies to elucidate the mechanism of action of this compound.

In Vitro Cell Culture and Stimulation

-

Cell Lines: Primary human conjunctival fibroblasts (HConF), human corneal epithelial cells (HCEpiC), human optic nerve astrocytes (HONA), and human retinal endothelial cells (HREC) were utilized.[7][9]

-

Culture Conditions: Cells were cultured in appropriate media and supplements. For instance, HCEpiCs were cultured in EpiLife medium with human corneal growth supplement.[4]

-

Inflammatory Challenge: Cells were pre-treated with this compound or dexamethasone for a specified period (e.g., 2 hours) before being challenged with an inflammatory stimulus such as lipopolysaccharide (LPS) or interleukin-1β (IL-1β) for a further duration (e.g., 18 hours).[7][9] In dry eye models, hyperosmolar stress was induced by increasing the osmolarity of the culture medium.[4]

Figure 3: General workflow for in vitro experiments.

Measurement of Inflammatory Mediators

-

Luminex Technology: A multiplex bead-based immunoassay was used to simultaneously measure the concentrations of multiple cytokines and chemokines (e.g., G-CSF, IL-1β, IL-6, IL-8, IL-12p40, MCP-1, TNF-α) in cell culture supernatants.[9]

-

ELISA: Enzyme-linked immunosorbent assays were employed to quantify specific proteins such as prostaglandin E2 (PGE2) and to assess DNA binding of NF-κB family members.[5][10]

-

Western Blotting: This technique was used to determine the protein levels of key signaling molecules, including NF-κB family members (RelA, RelB), IκBα, and phosphorylated forms of MAPKs (p38, JNK).[5][6][9]

In Vivo Animal Models

-

Allergic Conjunctivitis Model (Guinea Pig): Ovalbumin (OVA)-sensitized guinea pigs were challenged with OVA to induce allergic conjunctivitis. This compound was administered topically, and clinical signs, eosinophil infiltration, and chemokine/cytokine expression in the conjunctiva were evaluated.[3]

-

Dry Eye Model (Rabbit and Mouse): Dry eye was induced in rabbits by topical administration of atropine and in mice by exposure to desiccating stress and scopolamine injections.[2][8] The efficacy of topically applied this compound was assessed by measuring tear volume, tear breakup time, and corneal fluorescein staining.[2][8]

-

Paracentesis-Induced Inflammation Model (Rabbit): Aqueous humor was withdrawn from the anterior chamber of rabbit eyes to induce inflammation. This compound was administered topically, and its effect on protein and PGE2 levels in the aqueous humor was measured.[2]

Pharmacokinetics and Safety Profile

Pharmacokinetic studies in rabbits and monkeys have shown that topically administered this compound is rapidly absorbed and widely distributed into ocular tissues, with measurable levels sustained for at least 24 hours.[11] Higher concentrations are found in the tears, conjunctiva, and cornea.[11] Importantly, systemic exposure to this compound is low.[11]

A key advantage of this compound is its potentially improved safety profile compared to traditional glucocorticoids. In preclinical models, it has demonstrated a reduced ability to increase intraocular pressure.[3] This is thought to be due to its partial agonist activity in inducing myocilin, a protein associated with steroid-induced glaucoma.[3][4]

Conclusion and Future Directions

This compound is a promising novel therapeutic agent for ocular inflammatory diseases. Its unique mechanism of action, characterized by selective glucocorticoid receptor agonism and modulation of the NF-κB and MAPK signaling pathways, offers the potential for potent anti-inflammatory efficacy with a reduced risk of side effects. Further clinical trials are warranted to fully elucidate its therapeutic potential and confirm its safety profile in various ocular inflammatory conditions.[1][3][12] The distinctive upregulation of the anti-inflammatory protein RelB by this compound opens new avenues for research into the development of next-generation ocular anti-inflammatory drugs.[5][6]

References

- 1. Mapracorat, a novel non-steroidal selective glucocorticoid receptor agonist for the treatment of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. Mapracorat, a selective glucocorticoid receptor agonist, causes apoptosis of eosinophils infiltrating the conjunctiva in late-phase experimental ocular allergy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mapracorat, a novel selective glucocorticoid receptor agonist, inhibits hyperosmolar-induced cytokine release and MAPK pathways in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mapracorat, a selective glucocorticoid receptor agonist, upregulates RelB, an anti-inflammatory nuclear factor-kappaB protein, in human ocular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. BOL-303242-X, a novel selective glucocorticoid receptor agonist, with full anti-inflammatory properties in human ocular cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. BOL-303242-X, a novel selective glucocorticoid receptor agonist, with full anti-inflammatory properties in human ocular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Ocular pharmacokinetics of mapracorat, a novel, selective glucocorticoid receptor agonist, in rabbits and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

(S)-Mapracorat: A Selective Glucocorticoid Receptor Agonist for Targeted Anti-Inflammatory Therapy

(S)-Mapracorat , also known as BOL-303242-X and ZK-245186, is a novel, non-steroidal selective glucocorticoid receptor agonist (SEGRA) that has been investigated for its potential in treating inflammatory conditions, particularly of the skin and eyes.[1][2] As a SEGRA, this compound is designed to harness the anti-inflammatory benefits of traditional glucocorticoids while potentially mitigating their associated side effects.[2][3] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used in its evaluation.

Mechanism of Action: Dissociating Transrepression from Transactivation

This compound exerts its anti-inflammatory effects by selectively binding to and activating the glucocorticoid receptor (GR).[1][4] Upon binding, the activated GR complex modulates gene expression through two primary pathways: transrepression and transactivation.[3][5]

Transrepression , the primary mechanism for the anti-inflammatory effects of glucocorticoids, involves the GR complex interfering with the activity of pro-inflammatory transcription factors such as NF-κB and AP-1.[2][6] This leads to a reduction in the expression of inflammatory mediators like cytokines and chemokines.[1][2]

Transactivation , on the other hand, involves the GR complex directly binding to glucocorticoid response elements (GREs) on DNA, leading to the increased expression of certain genes.[3][5] This pathway is associated with many of the undesirable side effects of classical glucocorticoids, such as increased intraocular pressure.[4][6]

This compound is characterized as a "dissociated" or selective agonist because it preferentially activates the transrepression pathway over the transactivation pathway.[2][6] This selectivity is believed to contribute to its improved safety profile compared to conventional glucocorticoids like dexamethasone.[2][4] For instance, this compound has been shown to have a reduced ability to increase intraocular pressure and induce myocilin, a protein linked to glaucoma.[2][4]

A unique aspect of this compound's mechanism is its ability to upregulate RelB, an anti-inflammatory member of the NF-κB alternative pathway, further contributing to its anti-inflammatory effects.[7]

References

- 1. Mapracorat, a novel non-steroidal selective glucocorticoid receptor agonist for the treatment of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mapracorat, a novel selective glucocorticoid receptor agonist, inhibits hyperosmolar-induced cytokine release and MAPK pathways in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective glucocorticoid receptor modulator - Wikipedia [en.wikipedia.org]

- 4. Mapracorat, a selective glucocorticoid receptor agonist, causes apoptosis of eosinophils infiltrating the conjunctiva in late-phase experimental ocular allergy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The long winding road to the safer glucocorticoid receptor (GR) targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. Mapracorat, a selective glucocorticoid receptor agonist, upregulates RelB, an anti-inflammatory nuclear factor-kappaB protein, in human ocular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of (S)-Mapracorat in the NF-κB Signaling Pathway: A Technical Guide

Abstract

(S)-Mapracorat (also known as BOL-303242-X and ZK 245186) is a non-steroidal, novel selective glucocorticoid receptor agonist (SEGRA) that has demonstrated potent anti-inflammatory properties with a potentially improved side-effect profile compared to traditional corticosteroids.[1][2][3] Its mechanism of action is centered on the modulation of the glucocorticoid receptor (GR), leading to significant downstream effects on inflammatory signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) pathway. Unlike classical glucocorticoids, this compound exhibits a distinctive dual action on the NF-κB system: it not only suppresses the pro-inflammatory canonical pathway through transrepression but also uniquely upregulates the anti-inflammatory alternative pathway component, RelB.[4][5] This technical guide provides an in-depth analysis of this compound's interaction with the NF-κB signaling pathway, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the molecular mechanisms.

Introduction: this compound as a Selective Glucocorticoid Receptor Agonist (SEGRA)

Glucocorticoids are highly effective anti-inflammatory agents, but their clinical use is often limited by side effects stemming from the broad transcriptional changes they induce.[6][7] These effects are mediated by the glucocorticoid receptor (GR), which can regulate gene expression through two primary mechanisms:

-

Transactivation: The GR homodimer binds directly to Glucocorticoid Response Elements (GREs) in the DNA, activating the transcription of various genes. This process is associated with many of the metabolic and endocrine side effects of corticosteroids.[8][9]

-

Transrepression: The GR monomer interacts with and inhibits other transcription factors, such as NF-κB and Activator Protein-1 (AP-1), without direct DNA binding. This mechanism is responsible for the majority of the desired anti-inflammatory effects.[7][9][10]

SEGRAs like this compound are designed to preferentially induce transrepression over transactivation, thereby separating the anti-inflammatory benefits from the adverse side-effect profile.[9][11][12] this compound binds with high affinity to the human GR and has been evaluated in clinical trials for inflammatory conditions of the eye and skin.[2][3][6]

The NF-κB Signaling Pathway: An Overview

The NF-κB family of transcription factors is a cornerstone of the inflammatory response, regulating the expression of cytokines, chemokines, and adhesion molecules.[1] Its activity is primarily controlled through two interconnected pathways: the canonical and the alternative (or non-canonical) pathways.

-

Canonical Pathway: This pathway is rapidly activated by pro-inflammatory stimuli like TNF-α, IL-1β, or lipopolysaccharide (LPS).[1][13] It involves the activation of the IKKβ subunit of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This targets IκBα for degradation, liberating the p50-RelA (p65) dimer to translocate to the nucleus and drive the expression of pro-inflammatory genes.[13]

-

Alternative Pathway: This pathway is typically activated by a narrower set of stimuli and is crucial for lymphoid organ development.[13] It involves the activation of the IKKα subunit, leading to the processing of the p100 protein to its p52 form. The resulting RelB-p52 dimer then translocates to the nucleus. The RelB subunit is often considered to have anti-inflammatory or regulatory functions.[4]

References

- 1. Anti-inflammatory Effects of Mapracorat, a Novel Selective Glucocorticoid Receptor Agonist, Is Partially Mediated by MAP Kinase Phosphatase-1 (MKP-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mapracorat, a selective glucocorticoid receptor agonist, causes apoptosis of eosinophils infiltrating the conjunctiva in late-phase experimental ocular allergy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mapracorat - Wikipedia [en.wikipedia.org]

- 4. Mapracorat, a selective glucocorticoid receptor agonist, upregulates RelB, an anti-inflammatory nuclear factor-kappaB protein, in human ocular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. Mapracorat, a novel non-steroidal selective glucocorticoid receptor agonist for the treatment of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Item - Separating transrepression and transactivation: a distressing divorce for the glucocorticoid receptor? - University of Lincoln - Figshare [repository.lincoln.ac.uk]

- 8. The long winding road to the safer glucocorticoid receptor (GR) targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. Mapracorat, a novel selective glucocorticoid receptor agonist, inhibits hyperosmolar-induced cytokine release and MAPK pathways in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selective glucocorticoid receptor modulator - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

(S)-Mapracorat's Upregulation of RelB in Human Ocular Cells: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-Mapracorat, a novel selective glucocorticoid receptor agonist (SEGRA), has demonstrated a unique anti-inflammatory mechanism in human ocular cells. Unlike traditional glucocorticoids, this compound's activity is significantly mediated through the upregulation of RelB, a key protein in the non-canonical NF-κB signaling pathway. This pathway is associated with anti-inflammatory responses, suggesting a targeted and potentially safer therapeutic approach for ocular inflammatory diseases. This technical guide provides an in-depth analysis of the available data on this compound's effect on RelB, detailed experimental methodologies, and a visual representation of the involved signaling pathways.

Introduction

Ocular inflammation is a complex process involving the activation of pro-inflammatory transcription factors, most notably Nuclear Factor-kappaB (NF-κB). The NF-κB family comprises both classical (pro-inflammatory) and alternative (often anti-inflammatory) signaling pathways. This compound (also known as BOL-303242-X and ZK-245186) is a non-steroidal SEGRA that has been evaluated for the treatment of inflammatory eye and skin conditions.[1][2] Its mechanism of action is distinct from traditional steroids, offering a promising therapeutic profile with a potentially reduced risk of side effects like increased intraocular pressure.[3][4] A key aspect of its novel mechanism is the upregulation of RelB, a component of the anti-inflammatory non-canonical NF-κB pathway.[5]

Data Presentation: this compound's Effect on RelB Expression

While multiple studies confirm the upregulation of RelB protein by this compound in various human ocular cell types, specific quantitative data from these publications are not available in tabular format. The findings are summarized below in a qualitative and descriptive manner.

Table 1: Summary of this compound's Effect on RelB Protein Levels in Human Ocular Cells

| Cell Type | Treatment Conditions | Observed Effect on RelB | Comparison with Dexamethasone | Reference |

| Human Corneal Epithelial Cells | This compound (low nanomolar concentrations) with IL-1β stimulation | Increased RelB protein levels. | Superior effect in increasing RelB compared to dexamethasone. | [1] |

| Human Corneal Fibroblasts | This compound (low nanomolar concentrations) with IL-1β stimulation | Increased RelB protein levels. | Superior effect in increasing RelB compared to dexamethasone. | [1] |

| Human Conjunctival Fibroblasts | This compound (low nanomolar concentrations) with IL-1β stimulation | Increased RelB protein levels. | Superior effect in increasing RelB compared to dexamethasone. | [1] |

| Human Keratocytes | This compound treatment with and without IL-1β stimulation. | Rapid upregulation of RelB. | Uniquely potentiated this novel anti-inflammatory mechanism compared to dexamethasone. |

Key Findings:

-

This compound consistently upregulates RelB protein levels in various human ocular cell types, including corneal epithelial cells, corneal fibroblasts, and conjunctival fibroblasts.[1]

-

This effect is observed at low nanomolar concentrations of this compound.[1]

-

The upregulation of RelB is part of a broader activation of the anti-inflammatory non-canonical NF-κB pathway, which also involves the activation of IKKα.[1]

-

In comparative studies, this compound has shown a superior ability to increase RelB protein levels compared to the traditional steroid, dexamethasone.[1]

-

This unique mechanism of action involves a partial attenuation of the classical pro-inflammatory NF-κB pathway while potentiating the anti-inflammatory non-canonical pathway through RelB upregulation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research on this compound and RelB.

Primary Human Ocular Cell Culture

Objective: To isolate and culture primary human corneal and conjunctival fibroblasts for in vitro experimentation.

Materials:

-

Human donor corneal or conjunctival tissue

-

Eagle's Minimum Essential Medium (EMEM)

-

Fetal Bovine Serum (FBS)

-

Antibiotic/Antimycotic solution (e.g., Penicillin-Streptomycin)

-

Collagenase or other tissue dissociation enzymes

-

Cell culture flasks, plates, and other sterile plasticware

-

CO2 incubator (37°C, 5% CO2)

Protocol:

-

Tissue Preparation: Aseptically dissect the corneal or conjunctival tissue to isolate the stromal layer. Mince the tissue into small explants (approximately 1-2 mm²).

-

Explant Culture: Place the tissue explants onto the surface of a culture flask or dish. Add a minimal amount of culture medium (EMEM supplemented with 10% FBS and antibiotics) to allow the explants to adhere.

-

Cell Migration and Proliferation: Incubate the culture vessel at 37°C in a 5% CO2 humidified atmosphere. Fibroblasts will migrate out from the explants and begin to proliferate.

-

Subculturing: Once the primary culture reaches 70-80% confluency, aspirate the medium and wash the cells with sterile Phosphate Buffered Saline (PBS). Add a suitable dissociation reagent (e.g., Trypsin-EDTA) and incubate until the cells detach.

-

Cell Seeding: Neutralize the trypsin and centrifuge the cell suspension. Resuspend the cell pellet in fresh culture medium and seed into new culture vessels for experiments.

Western Blotting for RelB Quantification

Objective: To determine the relative protein levels of RelB in human ocular cells following treatment with this compound.

Materials:

-

Cultured human ocular cells

-

This compound and other test compounds (e.g., dexamethasone, IL-1β)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Electrotransfer system and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against RelB

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment and Lysis: Plate human ocular cells and treat with various concentrations of this compound, with or without an inflammatory stimulus like IL-1β, for the desired time points. After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Electrotransfer: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a membrane.

-

Immunoblotting:

-

Block the membrane in blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against RelB (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane thoroughly with TBST.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis: Apply a chemiluminescent substrate to the membrane and capture the signal using an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations: Signaling Pathways and Experimental Workflow

This compound Signaling Pathway Leading to RelB Upregulation

Caption: this compound activates the non-canonical NF-κB pathway.

Experimental Workflow for Investigating this compound's Effect on RelB

Caption: Workflow for Western blot analysis of RelB expression.

Conclusion

This compound represents a significant advancement in the development of ocular anti-inflammatory therapeutics. Its distinct mechanism of action, centered on the upregulation of the anti-inflammatory protein RelB via the non-canonical NF-κB pathway, distinguishes it from traditional glucocorticoids. This targeted approach holds the potential for a more favorable safety profile, particularly concerning steroid-induced side effects. Further research to elucidate the precise quantitative dose-response and to explore the full spectrum of downstream gene regulation by the this compound-RelB axis will be crucial in fully realizing its therapeutic potential in treating a range of ocular inflammatory conditions.

References

- 1. Glucocorticoids increase skeletal muscle NF‐κB inducing kinase (NIK): links to muscle atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mapracorat, a novel non-steroidal selective glucocorticoid receptor agonist for the treatment of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glucocorticoid-Induced Ocular Hypertension: Origins and New Approaches to Minimize - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

Preclinical Development of (S)-Mapracorat: A Selective Glucocorticoid Receptor Agonist

(S)-Mapracorat (also known as BOL-303242-X and ZK-245186) is a novel, non-steroidal selective glucocorticoid receptor agonist (SEGRA) that has undergone extensive preclinical evaluation for the topical treatment of inflammatory ocular and skin diseases.[1][2] As a SEGRA, this compound is designed to retain the potent anti-inflammatory properties of traditional glucocorticoids while exhibiting a more favorable safety profile, particularly with regard to side effects like increased intraocular pressure (IOP).[2][3] This technical guide provides a comprehensive overview of the preclinical studies that have defined the mechanism of action, efficacy, pharmacokinetics, and safety of this compound.

Mechanism of Action

This compound exerts its anti-inflammatory effects through high-affinity and selective binding to the human glucocorticoid receptor (GR).[2][3] Its mechanism is distinct from classical steroids, involving a dual regulation of the Nuclear Factor-kappaB (NF-κB) signaling pathways and modulation of the MAP Kinase (MAPK) pathway.

Dual Regulation of NF-κB Signaling:

This compound demonstrates a unique ability to both suppress the pro-inflammatory classical NF-κB pathway and enhance the anti-inflammatory alternative NF-κB pathway.[1][4]

-

Downregulation of the Classical Pathway: Similar to traditional glucocorticoids, this compound inhibits the classical NF-κB pathway. It has been shown to inhibit the phosphorylation of the RelA (p65) subunit and the IL-1β-induced reduction in IκB-α levels, thereby reducing the transcription of pro-inflammatory cytokines.[1][5]

-

Upregulation of the Alternative Pathway: A novel aspect of this compound's mechanism is its rapid upregulation of RelB, an anti-inflammatory member of the alternative NF-κB pathway.[1][4] This potentiation of the alternative pathway, including the activation of IKKα, contributes significantly to its anti-inflammatory effects and represents a key difference from dexamethasone.[1]

Modulation of MAPK Pathway:

This compound also exerts its anti-inflammatory effects by modulating the Mitogen-Activated Protein Kinase (MAPK) pathway. It has been shown to augment the expression of MAP Kinase Phosphatase-1 (MKP-1).[6][7] MKP-1 is a key negative regulator of the MAPK pathway, and its upregulation by this compound leads to the deactivation of p38 and JNK, which in turn inhibits the production of pro-inflammatory mediators like cytokines and PGE2.[6][8]

In Vitro Efficacy

A substantial body of in vitro evidence supports the potent anti-inflammatory activity of this compound across a range of ocular cell types.

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Cell Type | Stimulus | Measured Endpoint | This compound Activity | Comparison to Dexamethasone (DEX) | Reference(s) |

| Human Conjunctival Fibroblasts (HConF) | IL-1β | Cytokine Release (G-CSF, IL-6, IL-8, MCP-1) | Dose-dependent inhibition (IC50: 2-7 nM) | Comparable activity and potency | [5] |

| Human Conjunctival Fibroblasts (HConF) | IL-13 + TNF-α | Eotaxin-1, IL-6, IL-8, MCP-1, RANTES release | Significant dose-dependent reduction (inhibition at 10 nM) | Comparable efficacy | [9] |

| Human Conjunctival Epithelial Cells (HConEpiC) | IL-4 + TNF-α | RANTES, CTACK, GM-CSF, IL-6, IP-10, MCP-1 release | Significant dose-dependent reduction (inhibition at 10 nM) | Comparable efficacy | [9] |

| Human Corneal Epithelial Cells (HCEpiC) | Hyperosmolar Stress | Cytokine Release (IL-6, IL-8, TNF-α) | Potent inhibition | Comparable activity and potency | [8] |

| Human Ocular Cells (Corneal, Conjunctival) | IL-1β | RelB protein levels | Increased RelB protein | Superior effects | [1] |

| Human Eosinophils (EoL-1 cell line) | GM-CSF or IL-5 | Eosinophil survival | Reversed survival, induced apoptosis | Higher anti-inflammatory activity | [10] |

| Human Mast Cells (HMC-1 cell line) | - | Pro-inflammatory cytokine release | Blocked release | - | [10] |

| Canine Peripheral Blood Mononuclear Cells (PBMC) | LPS | TNFα secretion | Concentration-dependent inhibition (IC50 ≈ 0.2 nmol/L) | - | [11][12] |

Experimental Protocols: In Vitro Cytokine Release Assay

Methodology for In Vitro Cytokine Release Assays (Representative): [5][9][13] Primary human conjunctival fibroblasts (HConF) or epithelial cells (HConEpiC) are cultured to confluence. Cells are then pre-treated with varying concentrations of this compound or dexamethasone for a specified time (e.g., 1 hour). Following pre-treatment, the cells are challenged with a pro-inflammatory stimulus such as Interleukin-1β (IL-1β), a combination of IL-4 or IL-13 with TNF-α, or hyperosmolar media to mimic dry eye conditions.[5][8][13] After an incubation period (typically 24 hours), the cell culture supernatants are collected. The concentrations of various pro-inflammatory cytokines and chemokines (e.g., IL-6, IL-8, RANTES, eotaxin) are quantified using multiplex bead-based immunoassays (Luminex) or Enzyme-Linked Immunosorbent Assays (ELISA). The inhibitory effects are then calculated relative to stimulated vehicle-treated controls.

In Vivo Efficacy

The anti-inflammatory and therapeutic potential of this compound has been confirmed in several animal models of ocular and skin inflammation.

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Disease Model | This compound Formulation/Dose | Key Findings | Comparison to Control/Standard of Care | Reference(s) |

| Rabbit | Atropine-induced Dry Eye | 0.1% - 1.0% ophthalmic suspension | Maintained tear volume and tear breakup time (TBUT). | As effective as 0.1% Dexamethasone. | [14][15] |

| Rabbit | Paracentesis-induced Inflammation | 0.1% - 1.0% ophthalmic suspension | Reduced clinical signs of inflammation and aqueous humor protein levels. Reduced aqueous humor PGE2 levels. | 0.5% and 1.0% as effective as 0.1% DEX for clinical signs; more effective in lowering protein. More effective than DEX in reducing PGE2. | [14] |

| Guinea Pig | Ovalbumin-induced Allergic Conjunctivitis | 0.1%, 0.25%, 0.4% eye drops | Dose-dependently reduced clinical signs of late-phase reaction, eosinophil infiltration, and conjunctival chemokine/cytokine mRNA levels (CCL5, CCL11). | Equally effective as Dexamethasone at the same concentrations. | [3] |

| Rat | Laser-induced Choroidal Neovascularization (CNV) | 0.5 mg and 2 mg posterior subtenon injection | Significantly inhibited CNV at day 14. | 0.5 mg this compound had a similar antiangiogenic effect to 2 mg Triamcinolone Acetonide. | [16] |

| Mouse | Desiccating Stress-induced Dry Eye | 0.3% - 3% topical administration | 0.6% and 1% significantly decreased corneal fluorescein staining (epitheliopathy) at day 6. | 1% Prednisolone Acetate had no significant effect. | [17] |

| Dog | Compound 48/80-induced Skin Inflammation | 0.1% topical pre-treatment | Significantly reduced wheal and flare responses. | Comparable efficacy to 0.015% Triamcinolone Acetonide. | [11][12] |

Experimental Protocols: In Vivo Allergic Conjunctivitis Model

Methodology for Guinea Pig Model of Allergic Conjunctivitis: [3] Male Dunkin-Hartley guinea pigs are sensitized with ovalbumin (OVA). Allergic conjunctivitis is then induced by a topical challenge with OVA in the conjunctival sac. Two hours after the allergen challenge, animals are treated with this compound eye drops (e.g., 0.1%, 0.25%, 0.4%), dexamethasone, or vehicle. Clinical signs of the late-phase allergic reaction (e.g., conjunctival redness, chemosis, discharge) are scored at various time points (e.g., up to 24 hours). At the end of the study, conjunctival tissues are harvested for histological analysis to quantify eosinophil infiltration and for molecular analysis (e.g., RT-PCR) to measure the expression of inflammatory mediators like CCL5 and CCL11.

Pharmacokinetics and Safety Profile

Preclinical studies indicate that this compound has a favorable pharmacokinetic and safety profile for topical administration, supporting its potential for a reduced risk of side effects compared to traditional glucocorticoids.

Pharmacokinetics:

Ocular pharmacokinetic studies were conducted in rabbits and monkeys following topical administration.[18][19]

-

This compound is rapidly absorbed and widely distributed into ocular tissues, with measurable levels sustained for at least 24 hours after a single dose.[18]

-

Concentrations are highest in the tears, followed by the conjunctiva and cornea, with lower levels observed in the iris/ciliary body and aqueous humor.[3][18]

-

Ocular exposure increases linearly with increasing dose levels.[18]

-

Systemic exposure is low. After a single topical administration of the highest tested dose (3000 µ g/eye ), the maximal plasma concentration was ≤2.0 ng/ml.[18]

-

Compared to 0.1% dexamethasone and 1% prednisolone acetate, a 3% formulation of this compound resulted in similar or higher levels in ocular tissues but with lower systemic exposure.[18]

Safety Profile:

A key differentiator for this compound is its improved safety profile, particularly concerning glucocorticoid-associated side effects.

-

Reduced Intraocular Pressure (IOP) Elevation: In normotensive rabbits, topical this compound demonstrated a reduced ability to increase IOP compared to dexamethasone.[3][8] This is consistent with in vitro findings where it behaved as a partial agonist for the induction of myocilin, a protein linked to steroid-induced glaucoma, in trabecular meshwork cells.[3][8][20]

-

Improved Skin Safety: In a dog model, daily topical administration of this compound for 14 days did not cause the skin thinning (atrophy) that was observed with an equipotent concentration of triamcinolone acetonide.[11][12]

-

Systemic Safety: Preclinical studies in dermatology models showed this compound had a better safety profile regarding growth inhibition, thymocyte apoptosis, hyperglycemia, and hepatic tyrosine aminotransferase activity compared to classical steroids.[8]

Conclusion

The comprehensive preclinical data for this compound strongly support its development as a potent topical anti-inflammatory agent with a differentiated mechanism of action and an improved safety profile. Its ability to potently inhibit inflammation through dual regulation of NF-κB pathways and modulation of MAPK signaling has been demonstrated in a variety of relevant in vitro and in vivo models. The findings of robust efficacy, coupled with a reduced propensity for hallmark glucocorticoid side effects such as increased intraocular pressure and skin atrophy, highlight this compound as a promising therapeutic candidate for inflammatory conditions of the eye and skin. These preclinical studies provided a solid foundation for the clinical evaluation of this compound in humans.[2][21]

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. Mapracorat, a novel non-steroidal selective glucocorticoid receptor agonist for the treatment of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mapracorat, a selective glucocorticoid receptor agonist, causes apoptosis of eosinophils infiltrating the conjunctiva in late-phase experimental ocular allergy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mapracorat, a selective glucocorticoid receptor agonist, upregulates RelB, an anti-inflammatory nuclear factor-kappaB protein, in human ocular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BOL-303242-X, a novel selective glucocorticoid receptor agonist, with full anti-inflammatory properties in human ocular cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory Effects of Mapracorat, a Novel Selective Glucocorticoid Receptor Agonist, Is Partially Mediated by MAP Kinase Phosphatase-1 (MKP-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mapracorat, a novel selective glucocorticoid receptor agonist, inhibits hyperosmolar-induced cytokine release and MAPK pathways in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. Mapracorat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 12. The selective glucocorticoid receptor agonist mapracorat displays a favourable safety-efficacy ratio for the topical treatment of inflammatory skin diseases in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-allergic effects of mapracorat, a novel selective glucocorticoid receptor agonist, in human conjunctival fibroblasts and epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. iovs.arvojournals.org [iovs.arvojournals.org]

- 15. researchgate.net [researchgate.net]

- 16. | BioWorld [bioworld.com]

- 17. iovs.arvojournals.org [iovs.arvojournals.org]

- 18. Ocular pharmacokinetics of mapracorat, a novel, selective glucocorticoid receptor agonist, in rabbits and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ocular Pharmacokinetics of Mapracorat, a Novel, Selective Glucocorticoid Receptor Agonist, in Rabbits and Monkeys | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 20. Anti-allergic effects of mapracorat, a novel selective glucocorticoid receptor agonist, in human conjunctival fibroblasts and epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mapracorat - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Anti-inflammatory Profile of (S)-Mapracorat

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Mapracorat, also known as ZK-245186 and BOL-303242-X, is a novel, non-steroidal selective glucocorticoid receptor agonist (SEGRA) that has demonstrated potent anti-inflammatory properties with a potentially improved safety profile compared to traditional corticosteroids.[1][2][3] This technical guide provides a comprehensive overview of the anti-inflammatory profile of this compound, summarizing key preclinical findings. It is intended to serve as a resource for researchers and professionals in the field of drug development. The document details the compound's mechanism of action, presents quantitative data on its efficacy in various in vitro and in vivo models, and outlines the experimental protocols used to generate these data. Furthermore, it includes visualizations of the key signaling pathways modulated by this compound to facilitate a deeper understanding of its molecular interactions.

Introduction

Glucocorticoids are highly effective anti-inflammatory agents, but their long-term use is often limited by a range of side effects. This compound is a selective glucocorticoid receptor agonist (SEGRA) that has been developed to dissociate the anti-inflammatory effects (primarily mediated by transrepression) from the metabolic side effects (largely attributed to transactivation) of traditional glucocorticoids.[3][4][5] It binds with high affinity and selectivity to the human glucocorticoid receptor (GR), initiating a cascade of events that ultimately suppress inflammatory responses.[1][4][5] Preclinical studies have shown its potential in treating inflammatory conditions of the skin and eyes.[1][2][3]

Mechanism of Action

This compound exerts its anti-inflammatory effects through its interaction with the glucocorticoid receptor. Upon binding, the this compound-GR complex translocates to the nucleus, where it modulates the expression of a wide array of genes involved in the inflammatory response. The primary mechanisms include:

-

Transrepression: The this compound-GR complex can interfere with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This interference, or "tethering," prevents these factors from binding to their DNA response elements and driving the expression of pro-inflammatory genes.[4][5]

-

Transactivation: The complex can also directly bind to Glucocorticoid Response Elements (GREs) in the promoter regions of certain genes, leading to an increase in their transcription. A key aspect of this compound's proposed favorable profile is its potential for reduced transactivation of genes associated with side effects.[3][4][5]

Modulation of the NF-κB Signaling Pathway

A distinctive feature of this compound's mechanism is its impact on the NF-κB signaling pathway. Studies in human ocular cells have shown that this compound upregulates the expression of RelB, an anti-inflammatory member of the NF-κB family.[6] Concurrently, it reduces the levels of phosphorylated RelA (p65), a key component of the classical pro-inflammatory NF-κB pathway.[7] This dual action shifts the balance towards an anti-inflammatory state.

Regulation of the MAPK Signaling Pathway

This compound also influences the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in the production of pro-inflammatory cytokines. In LPS-stimulated macrophages, this compound enhances the expression of MAPK Phosphatase-1 (MKP-1).[8][9] MKP-1 is a key negative regulator of the p38 MAPK pathway. By upregulating MKP-1, this compound leads to the deactivation of p38 and its downstream target, MAPK-activated protein kinase-2 (MK-2), thereby reducing the production of inflammatory mediators.[8][9]

Data Presentation: In Vitro Anti-inflammatory Activity

The following tables summarize the quantitative data on the inhibitory effects of this compound on the production of various pro-inflammatory mediators in different cell types.

Table 1: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated Raw 264.7 Macrophages

| Mediator | Concentration of this compound | % Inhibition (approx.) | Reference |

| GM-CSF | 100 nM | Significant | [8][9] |

| TNF-α | 100 nM | Significant | [8][9] |

| PGE₂ | 10-100 nM | Substantial | [8][9] |

Table 2: Inhibition of Cytokines and Chemokines in Human Conjunctival Fibroblasts (HConF) stimulated with IL-13 + TNF-α

| Mediator | This compound Concentration for Significant Inhibition | Comparison with Dexamethasone | Reference |

| Eotaxin-1 | 3-300 nM | Comparable efficacy | [4] |

| IL-6 | 3-300 nM | Comparable efficacy | [4] |

| IL-8 | 3-300 nM | Comparable efficacy | [4] |

| MCP-1 | 3-300 nM | Comparable efficacy | [4] |

| RANTES | 3-300 nM | Comparable efficacy | [4] |

Table 3: Inhibition of Cytokines and Chemokines in Human Conjunctival Epithelial Cells (HConEpiC) stimulated with IL-4 + TNF-α

| Mediator | This compound Concentration for Significant Inhibition | Comparison with Dexamethasone | Reference |

| RANTES | 3-300 nM | Comparable efficacy | [4] |

| CTACK | 3-300 nM | Comparable efficacy | [4] |

| GM-CSF | 3-300 nM | Comparable efficacy | [4] |

| IL-6 | 3-300 nM | Comparable efficacy | [4] |

| IP-10 | 3-300 nM | Comparable efficacy | [4] |

| MCP-1 | 3-300 nM | Comparable efficacy | [4] |

Data Presentation: In Vivo Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in a guinea pig model of allergic conjunctivitis.

Table 4: Effects of this compound Eye Drops in a Guinea Pig Model of Allergic Conjunctivitis (Late-Phase Reaction)

| Parameter | This compound Dose | Effect | Comparison with Dexamethasone | Reference |

| Clinical Signs | 0.1%, 0.25%, 0.4% | Dose-dependent reduction | Equally effective | [10] |

| Eosinophil Infiltration | 0.1%, 0.25%, 0.4% | Dose-dependent reduction | Equally effective | [10] |

| Eosinophil Peroxidase Activity | 0.1%, 0.25%, 0.4% | Dose-dependent reduction | Equally effective | [10] |

| Conjunctival CCL5 mRNA | 0.1%, 0.25%, 0.4% | Dose-dependent reduction | Equally effective | [5] |

| Conjunctival CCL11 mRNA | 0.1%, 0.25%, 0.4% | Dose-dependent reduction | Equally effective | [5] |

| Conjunctival CCL5 Protein | 0.1%, 0.25%, 0.4% | Dose-dependent reduction | Equally effective | [5] |

| Conjunctival CCL11 Protein | 0.1%, 0.25%, 0.4% | Dose-dependent reduction | Equally effective | [5] |

| Eosinophil Apoptosis | 0.1%, 0.25%, 0.4% | Dose-dependent increase | More effective | [10] |

Experimental Protocols

The following sections provide an overview of the methodologies employed in the key experiments cited in this guide. It is important to note that these are summaries and for full, detailed protocols, the original publications should be consulted.

In Vitro Inhibition of Pro-inflammatory Mediators in Macrophages

-

Cell Line: Raw 264.7 murine macrophages.

-

Stimulation: Lipopolysaccharide (LPS) to induce an inflammatory response.

-

Treatment: Cells were pre-treated with varying concentrations of this compound or vehicle control prior to LPS stimulation.

-

Mediator Quantification:

-

Cytokines (TNF-α, GM-CSF): Levels in the cell culture supernatant were measured using specific Enzyme-Linked Immunosorbent Assays (ELISAs).

-

Prostaglandin E₂ (PGE₂): Measured from the supernatant using a competitive immunoassay.

-

COX-2 Expression: Assessed by Western blotting of cell lysates.

-

Cytokine and Chemokine Profiling in Human Ocular Cells

-

Cell Types: Primary human conjunctival fibroblasts (HConF) and human conjunctival epithelial cells (HConEpiC).

-

Stimulation:

-

HConF: Interleukin-13 (IL-13) plus Tumor Necrosis Factor-alpha (TNF-α).

-

HConEpiC: Interleukin-4 (IL-4) plus TNF-α.

-

-

Treatment: Cells were treated with a range of concentrations of this compound or dexamethasone.

-

Quantification: A multiplex bead-based immunoassay (Luminex technology) was used to simultaneously measure the levels of multiple cytokines and chemokines in the cell culture media.

Western Blotting for NF-κB and MAPK Pathway Proteins

-

Sample Preparation: Whole-cell lysates were prepared from treated and untreated cells. Protein concentration was determined using a standard assay (e.g., BCA assay).

-

Gel Electrophoresis: Equal amounts of protein were separated by SDS-PAGE.

-

Protein Transfer: Proteins were transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

The membrane was blocked to prevent non-specific antibody binding.

-

The membrane was incubated with primary antibodies specific for the proteins of interest (e.g., phospho-p65, RelB, MKP-1, phospho-p38).

-

After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Model of Allergic Conjunctivitis

-

Animal Model: Male Dunkin-Hartley guinea pigs.

-

Sensitization: Animals were sensitized to ovalbumin (OVA) through intraperitoneal injections.

-

Challenge: Allergic conjunctivitis was induced by topical application of an OVA solution to the conjunctival sac.

-

Treatment: this compound or dexamethasone eye drops were administered at various concentrations after the OVA challenge.

-

Endpoints:

-

Clinical Signs: Ocular symptoms such as redness, swelling, and discharge were scored.

-

Histology: Conjunctival tissues were collected for histological analysis to assess eosinophil infiltration.

-

Eosinophil Peroxidase (EPO) Activity: Measured as an indicator of eosinophil degranulation.

-

mRNA and Protein Expression: Conjunctival tissue was analyzed by real-time PCR and immunohistochemistry for the expression of chemokines (CCL5, CCL11).

-

Apoptosis: Eosinophil apoptosis in conjunctival tissue was assessed using the TUNEL assay.

-

Conclusion

This compound is a potent anti-inflammatory agent that demonstrates efficacy in a range of preclinical models. Its mechanism of action involves the modulation of key inflammatory signaling pathways, including NF-κB and MAPK, leading to the suppression of a broad spectrum of pro-inflammatory mediators. Notably, its unique ability to upregulate the anti-inflammatory NF-κB protein RelB, coupled with its enhanced induction of eosinophil apoptosis in vivo, suggests a differentiated profile compared to classical glucocorticoids. The quantitative data presented in this guide underscore its potential as a therapeutic candidate for inflammatory diseases. Further research and clinical investigations are warranted to fully elucidate its therapeutic utility and safety profile in human patients.

References

- 1. researchgate.net [researchgate.net]

- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 3. Mapracorat, a novel non-steroidal selective glucocorticoid receptor agonist for the treatment of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mapracorat, a novel selective glucocorticoid receptor agonist, inhibits hyperosmolar-induced cytokine release and MAPK pathways in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mapracorat, a selective glucocorticoid receptor agonist, causes apoptosis of eosinophils infiltrating the conjunctiva in late-phase experimental ocular allergy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mapracorat, a selective glucocorticoid receptor agonist, upregulates RelB, an anti-inflammatory nuclear factor-kappaB protein, in human ocular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Allergic conjunctivitis and uveitis models: reappraisal with some marketed drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory Effects of Mapracorat, a Novel Selective Glucocorticoid Receptor Agonist, Is Partially Mediated by MAP Kinase Phosphatase-1 (MKP-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory effects of mapracorat, a novel selective glucocorticoid receptor agonist, is partially mediated by MAP kinase phosphatase-1 (MKP-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

(S)-Mapracorat: A Technical Whitepaper on the Dissociation of Glucocorticoid Receptor Transactivation and Transrepression

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Mapracorat is a novel, non-steroidal selective glucocorticoid receptor (GR) agonist (SEGRA) that has demonstrated a promising therapeutic profile by dissociating the transactivation and transrepression activities of the glucocorticoid receptor. This document provides an in-depth technical guide on the molecular mechanisms underlying this dissociation, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways. The primary focus is to elucidate how this compound retains potent anti-inflammatory effects, largely mediated by GR transrepression, while exhibiting a reduced capacity for GR transactivation, which is associated with many of the undesirable side effects of classical glucocorticoids.

Introduction

Glucocorticoids are highly effective anti-inflammatory and immunosuppressive agents. However, their clinical utility is often limited by a range of adverse effects, including metabolic disturbances, skin atrophy, and increased intraocular pressure. These effects are primarily attributed to the transactivation of target genes by the glucocorticoid receptor[1][2]. The therapeutic anti-inflammatory actions of glucocorticoids, on the other hand, are largely mediated through the repression of pro-inflammatory gene expression, a process known as transrepression.

This compound has emerged as a selective glucocorticoid receptor agonist (SEGRA) designed to preferentially engage the transrepression pathway over the transactivation pathway[1][2]. This dissociation offers the potential for a safer class of anti-inflammatory therapeutics. This whitepaper will explore the evidence supporting this mechanism of action, providing a technical resource for researchers in the field.

Mechanism of Action: Dissociation of Transactivation and Transrepression

The central hypothesis for the improved therapeutic index of this compound lies in its ability to differentially modulate the two major signaling arms of the glucocorticoid receptor:

-

Transrepression: This process involves the GR, activated by a ligand like this compound, interfering with the activity of other transcription factors, such as NF-κB and AP-1, which are key drivers of inflammatory gene expression. This leads to a potent anti-inflammatory effect.

-

Transactivation: This mechanism involves the ligand-activated GR binding directly to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the transcription of proteins that can cause unwanted side effects.

This compound is reported to be a potent inducer of transrepression while being a partial or full agonist of transactivation, depending on the cellular context[3]. This suggests a nuanced mechanism of action that will be further explored.

Signaling Pathways

The signaling pathways involved in the action of this compound are complex and interconnected. The following diagrams illustrate the key pathways.

Caption: GR-Mediated Transrepression Pathway.

Caption: GR-Mediated Transactivation Pathway.

Quantitative Data Summary

The dissociation between transrepression and transactivation can be quantified using various in vitro assays. The following tables summarize the available data for this compound in comparison to the classical glucocorticoid, dexamethasone.

Table 1: Transrepression Activity (Cytokine Inhibition)

| Compound | Target | Assay | Cell Type | IC50 (nM) | Reference |

| This compound | IL-6 | Luminex | Human Corneal Epithelial Cells | 0.97 | [4] |

| Dexamethasone | IL-6 | Luminex | Human Corneal Epithelial Cells | 0.38 | [4] |

Table 2: Transactivation Activity (GRE-Luciferase Reporter Assay)

| Compound | Assay | Cell Type | Activity | Reference |

| This compound | GRE-Luciferase | A549 (Human Lung Carcinoma) | Full Agonist | [3] |

| Dexamethasone | GRE-Luciferase | A549 (Human Lung Carcinoma) | Full Agonist | [3] |

| This compound | GRE-Luciferase | Primary Hepatocytes | Partial Agonist | [3] |

Note: The differential activity in A549 cells versus primary hepatocytes highlights the cell-type specific nature of this compound's transactivation potential.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

GRE-Luciferase Reporter Gene Assay for Transactivation

This assay quantitatively measures the ability of a compound to activate gene transcription through glucocorticoid response elements.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. Mapracorat, a novel non-steroidal selective glucocorticoid receptor agonist for the treatment of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Mapracorat, a novel selective glucocorticoid receptor agonist, inhibits hyperosmolar-induced cytokine release and MAPK pathways in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of (S)-Mapracorat: A Non-Steroidal Selective Glucocorticoid Receptor Agonist (SEGRA)

An In-Depth Technical Guide for Researchers and Drug Development Professionals

(S)-Mapracorat (BOL-303242-X, formerly ZK-245186) is a novel, non-steroidal selective glucocorticoid receptor agonist (SEGRA) that has been investigated for the topical treatment of a variety of inflammatory conditions, including ocular and skin diseases. As a SEGRA, this compound is designed to retain the potent anti-inflammatory properties of traditional glucocorticoids while potentially offering an improved safety profile by dissociating the transrepression and transactivation pathways of the glucocorticoid receptor (GR). This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its binding affinity, mechanism of action, and effects in preclinical models.

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound in various in vitro and in vivo studies, facilitating a direct comparison of its potency and efficacy.

| Parameter | Value | Species/Cell Line | Assay Type | Reference |

| Binding Affinity (Ki) | 1.6 nM | Human | Radioligand Binding Assay | [1] |

| IC50 (TNF-α secretion) | ~0.2 nM | Canine PBMCs | Immunoassay | |

| IC50 (IL-6 inhibition) | 0.97 nM | Human Corneal Epithelial Cells | Luminex Assay | |

| IC50 (IL-8 inhibition) | 85 nM | Human Corneal Epithelial Cells | Luminex Assay | |

| IC50 (MCP-1 inhibition) | Not determined (maximal at 10 nM) | Human Corneal Epithelial Cells | Luminex Assay |

Table 1: In Vitro Potency and Binding Affinity of this compound.

| Model | Species | Key Findings | Reference |

| Allergic Conjunctivitis | Guinea Pig | Dose-dependently reduced clinical signs, eosinophil infiltration, and expression of CCL5 and CCL11. More effective than dexamethasone in inducing eosinophil apoptosis. | [2] |

| Dry Eye Disease | Rabbit | Maintained tear volume and tear breakup time at baseline levels, comparable to dexamethasone. Reduced aqueous humor protein and PGE2 levels. | [3] |

| Irritant Contact Dermatitis | Mouse, Rat | Showed anti-inflammatory efficacy similar to classical glucocorticoids (mometasone furoate and methylprednisolone aceponate). | [4] |

| T-cell Mediated Contact Allergy | Mouse, Rat | Demonstrated anti-inflammatory efficacy comparable to traditional topical glucocorticoids. | [4] |

Table 2: Summary of In Vivo Efficacy of this compound.

Mechanism of Action: A Dual Approach to Inflammation Control

This compound exerts its anti-inflammatory effects through a distinct mechanism of action that involves both the classical transrepression of pro-inflammatory pathways and a novel mechanism involving the upregulation of an anti-inflammatory protein.

Glucocorticoid Receptor-Mediated Transrepression

Upon binding to the cytosolic glucocorticoid receptor, this compound induces a conformational change in the receptor, leading to its translocation into the nucleus. Within the nucleus, the this compound-GR complex can interfere with the activity of pro-inflammatory transcription factors, primarily Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This process, known as transrepression, does not involve direct binding of the GR to DNA. Instead, the GR complex interacts with these transcription factors, preventing them from binding to their respective DNA response elements and initiating the transcription of pro-inflammatory genes, such as those encoding for cytokines and chemokines.[2]

Upregulation of the Anti-inflammatory Protein RelB

A unique aspect of this compound's mechanism of action is its ability to upregulate the expression of RelB, a member of the NF-κB family of transcription factors that has anti-inflammatory properties.[5] This is in contrast to the classical NF-κB pathway which is pro-inflammatory. The upregulation of RelB represents a novel anti-inflammatory mechanism for a glucocorticoid receptor agonist.

Modulation of the MAPK Signaling Pathway

This compound has also been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. It inhibits the phosphorylation of p38 and JNK, key kinases in the MAPK cascade that are involved in inflammatory responses. This inhibitory effect is, at least in part, mediated by the augmented expression of MAPK Phosphatase-1 (MKP-1), a negative regulator of the MAPK pathway.[6]

Signaling Pathway Diagrams

Caption: Signaling pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the pharmacological profiling of this compound.

Glucocorticoid Receptor Binding Assay (Radioligand Competition)

Objective: To determine the binding affinity (Ki) of this compound for the human glucocorticoid receptor.

Methodology:

-

Receptor Preparation: A source of human glucocorticoid receptor is prepared, typically from cell lysates (e.g., from A549 cells) or using a purified recombinant human GR protein.

-

Radioligand: A radiolabeled glucocorticoid, such as [3H]-dexamethasone, is used as the competitive ligand.

-

Competition Assay: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled this compound.

-

Incubation: The reaction mixture is incubated at 4°C for a sufficient period to reach equilibrium.

-

Separation of Bound and Free Ligand: Bound and free radioligand are separated using a method such as filtration through glass fiber filters.

-

Quantification: The amount of bound radioactivity on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for Glucocorticoid Receptor Binding Assay.

In Vitro Cytokine Inhibition Assay (Human Corneal Epithelial Cells)

Objective: To determine the potency (IC50) of this compound in inhibiting the release of pro-inflammatory cytokines from human corneal epithelial cells.

Methodology:

-

Cell Culture: Primary human corneal epithelial cells or an immortalized cell line (e.g., HCE-T) are cultured in appropriate media.

-

Stimulation: Cells are pre-treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 1 hour). Subsequently, inflammation is induced by exposing the cells to a pro-inflammatory stimulus, such as hyperosmotic stress (e.g., 440 mOsm) or a cytokine like IL-1β.

-

Incubation: The cells are incubated with the stimulus and the test compound for a defined period (e.g., 24 hours).

-

Supernatant Collection: The cell culture supernatant is collected.

-

Cytokine Quantification: The concentrations of pro-inflammatory cytokines (e.g., IL-6, IL-8, MCP-1) in the supernatant are quantified using a multiplex immunoassay, such as a Luminex-based assay, or by individual ELISAs.

-

Data Analysis: The percentage of inhibition of cytokine release by this compound at each concentration is calculated relative to the stimulated vehicle control. The IC50 value is then determined by fitting the concentration-response data to a four-parameter logistic curve.

Western Blot Analysis for NF-κB and MAPK Pathway Proteins

Objective: To investigate the effect of this compound on the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

Methodology:

-

Cell Culture and Treatment: Cells (e.g., human keratocytes or Raw 264.7 macrophages) are cultured and treated with this compound and/or a pro-inflammatory stimulus (e.g., IL-1β or LPS) as described for the cytokine inhibition assay.

-

Cell Lysis: At the end of the treatment period, cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., anti-RelA, anti-RelB, anti-phospho-p38, anti-total-p38, anti-MKP-1). Following incubation with the primary antibody, the membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Densitometry: The intensity of the protein bands is quantified using densitometry software. For phosphorylated proteins, the signal is normalized to the corresponding total protein signal.

Caption: Workflow for Western Blot Analysis.

In Vivo Model of Allergic Conjunctivitis in Guinea Pigs

Objective: To evaluate the in vivo efficacy of topically administered this compound in a model of allergic conjunctivitis.

Methodology:

-

Sensitization: Male Dunkin-Hartley guinea pigs are actively sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide.

-

Allergen Challenge: After a sensitization period (e.g., 14-21 days), allergic conjunctivitis is induced by topical application of an OVA solution to the conjunctival sac of one or both eyes.

-

Treatment: this compound, formulated as an ophthalmic suspension, or a vehicle control is administered topically to the eyes at various time points before or after the allergen challenge. A positive control group treated with a classical glucocorticoid like dexamethasone is typically included.

-

Clinical Evaluation: The clinical signs of allergic conjunctivitis, including conjunctival redness, chemosis (swelling), and discharge, are scored at different time points after the challenge using a standardized scoring system.

-

Histological and Molecular Analysis: At the end of the study, animals are euthanized, and conjunctival tissues are collected for histological analysis to assess eosinophil infiltration. Additionally, the expression of inflammatory mediators (e.g., chemokines like CCL5 and CCL11) can be quantified at the mRNA or protein level using techniques such as real-time PCR or ELISA.

In Vivo Model of Dry Eye in Rabbits

Objective: To assess the efficacy of this compound in an experimental model of dry eye disease.

Methodology:

-

Induction of Dry Eye: Dry eye is induced in New Zealand White rabbits by topical administration of atropine sulfate (1%) three times daily to both eyes for a specified duration (e.g., 7-14 days). Atropine reduces tear production.

-

Treatment: this compound ophthalmic solution, vehicle control, or a positive control (e.g., dexamethasone or an artificial tear solution) is administered topically to the eyes multiple times a day.

-

Clinical Evaluation: The signs of dry eye are evaluated at baseline and at various time points during the study. Key parameters include:

-

Tear Volume: Measured using Schirmer's test.

-

Tear Film Breakup Time (TBUT): Assessed after instillation of fluorescein dye.

-

Corneal Fluorescein Staining: The degree of corneal epithelial damage is scored.

-

-

Biomarker Analysis: Aqueous humor can be collected to measure the levels of inflammatory mediators such as proteins and prostaglandins (e.g., PGE2).

Conclusion

This compound is a potent, non-steroidal selective glucocorticoid receptor agonist with a well-defined pharmacological profile. Its high binding affinity for the GR translates into significant anti-inflammatory activity in a range of in vitro and in vivo models of inflammation. The dual mechanism of action, involving both classical transrepression of pro-inflammatory transcription factors and a unique upregulation of the anti-inflammatory protein RelB, distinguishes it from traditional glucocorticoids. Furthermore, its ability to modulate the MAPK signaling pathway contributes to its overall anti-inflammatory effects. The preclinical data suggest that this compound holds promise as a therapeutic agent for inflammatory conditions, potentially with an improved safety profile compared to conventional corticosteroids. Further clinical evaluation is necessary to fully establish its therapeutic utility and safety in humans.

References

- 1. Characterization of ZK 245186, a novel, selective glucocorticoid receptor agonist for the topical treatment of inflammatory skin diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mapracorat, a selective glucocorticoid receptor agonist, causes apoptosis of eosinophils infiltrating the conjunctiva in late-phase experimental ocular allergy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of ZK 245186, a novel, selective glucocorticoid receptor agonist for the topical treatment of inflammatory skin diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Improved Glucocorticoid Receptor Ligands: Fantastic Beasts, but How to Find Them? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mapracorat - Wikipedia [en.wikipedia.org]

(S)-Mapracorat (BOL-303242-X): A Technical Overview of its Discovery and Preclinical Development

(S)-Mapracorat , also known by its code names BOL-303242-X and ZK-245186 , is a novel, non-steroidal selective glucocorticoid receptor agonist (SEGRA) that was under investigation for the topical treatment of various inflammatory conditions of the eye and skin. This technical guide provides a comprehensive overview of its discovery, history, mechanism of action, and key preclinical findings.

Discovery and Development History

This compound was initially developed by Bayer AG as part of a research program focused on identifying non-steroidal anti-inflammatory compounds with an improved safety profile compared to traditional corticosteroids.[1] The compound belongs to a chemical class known as aminoquinolines and derivatives.[2][3]

Subsequently, Bausch & Lomb (a subsidiary of Bausch Health) acquired the rights for the ophthalmic formulation and conducted several clinical trials to evaluate its efficacy and safety for treating ocular inflammation.[1][4] Investigational studies focused on its potential application in atopic dermatitis, inflammation following cataract surgery, and allergic conjunctivitis.[5] Despite showing promise in preclinical and early clinical studies, the development of this compound appears to have been discontinued, with the highest phase of development reported as Phase 3.[1]

Mechanism of Action: A Selective Approach to Inflammation Control